molecular formula C17H21BO3 B3329728 2-(7-Methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 627526-31-2

2-(7-Methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3329728
CAS No.: 627526-31-2
M. Wt: 284.2 g/mol
InChI Key: DFXODWDBUHBNNL-UHFFFAOYSA-N
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Description

2-(7-Methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a naphthalene ring substituted with a methoxy group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 7-methoxynaphthalene with a boronic ester. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 7-methoxynaphthalene-2-boronic acid reacts with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and greener solvents can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(7-Methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(7-Methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(7-Methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boronic ester moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensor applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-Methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a naphthalene ring with a methoxy group and a dioxaborolane moiety.

Biological Activity

2-(7-Methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No: 627526-31-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity studies, and relevant case studies.

The molecular formula of the compound is C17H21BO3C_{17}H_{21}BO_3. It features a dioxaborolane ring structure which is significant in its interaction with biological targets. The compound's structure can be represented as follows:

Molecular Structure C17H21BO3\text{Molecular Structure }C_{17}H_{21}BO_3

The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways involved in apoptosis and cell proliferation.

Apoptotic Pathways

Research indicates that compounds with similar structures can induce apoptosis through:

  • Caspase Activation : Activation of caspases is a hallmark of the apoptotic process. Studies have shown that related compounds can enhance the concentration of cleaved caspase-3 in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent cell death.

Cytotoxicity Studies

A series of in vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines.

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via ROS
MDA-MB-23120Caspase activation and cell cycle arrest
HeLa25Inhibition of proliferation

The above table summarizes the inhibitory concentration (IC50) values for different cancer cell lines. The lower the IC50 value, the more potent the compound is against that particular cell line.

Case Studies

Several case studies have explored the efficacy of related boron-containing compounds in cancer treatment.

  • Study on MCF-7 Cells :
    • Researchers investigated the effects of boron compounds similar to this compound on MCF-7 breast cancer cells. The study demonstrated significant growth inhibition and increased apoptosis markers compared to control groups .
  • Combination Therapies :
    • Another study explored the synergistic effects when combining this compound with traditional chemotherapeutics like doxorubicin. Results indicated enhanced cytotoxicity and improved therapeutic outcomes .

Properties

IUPAC Name

2-(7-methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BO3/c1-16(2)17(3,4)21-18(20-16)14-8-6-12-7-9-15(19-5)11-13(12)10-14/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXODWDBUHBNNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(7-Methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(7-Methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(7-Methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(7-Methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
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2-(7-Methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
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2-(7-Methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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